4-Amino-6-(5-methylfuran-3-yl)-1,3,5-triazine-2-thiol
CAS No.:
Cat. No.: VC17701481
Molecular Formula: C8H8N4OS
Molecular Weight: 208.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8N4OS |
|---|---|
| Molecular Weight | 208.24 g/mol |
| IUPAC Name | 2-amino-6-(5-methylfuran-3-yl)-1H-1,3,5-triazine-4-thione |
| Standard InChI | InChI=1S/C8H8N4OS/c1-4-2-5(3-13-4)6-10-7(9)12-8(14)11-6/h2-3H,1H3,(H3,9,10,11,12,14) |
| Standard InChI Key | ZPEBPPLKINSYNC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CO1)C2=NC(=S)N=C(N2)N |
Introduction
Structural and Molecular Characteristics
Atomic Composition and Bonding
The compound’s IUPAC name, 2-amino-6-(5-methylfuran-3-yl)-1H-1,3,5-triazine-4-thione, reflects its triazine ring substituted at positions 2, 4, and 6. The triazine core () provides a planar, electron-deficient framework that facilitates nucleophilic substitution reactions . The 5-methylfuran-3-yl group introduces a heteroaromatic system with an oxygen atom, contributing to the compound’s polarity and hydrogen-bonding capacity. The thione (-C=S) and amino (-NH) groups enhance its reactivity, particularly in interactions with biological targets.
Table 1: Molecular Properties of 4-Amino-6-(5-methylfuran-3-yl)-1,3,5-triazine-2-thiol
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 208.24 g/mol |
| IUPAC Name | 2-amino-6-(5-methylfuran-3-yl)-1H-1,3,5-triazine-4-thione |
| Canonical SMILES | CC1=CC(=CO1)C2=NC(=S)N=C(N2)N |
| InChI Key | ZPEBPPLKINSYNC-UHFFFAOYSA-N |
The compound’s structural uniqueness lies in the fusion of a triazine ring with a methylfuran group, a configuration rarely observed in natural products but increasingly exploited in synthetic chemistry for modular derivatization .
Spectroscopic and Computational Insights
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data for related triazine-thiols reveal distinct signals for the thione sulfur ( in NMR) and furanic protons ( in NMR) . Density functional theory (DFT) calculations on analogous compounds predict a dipole moment of , indicating significant polarity that influences solubility in polar aprotic solvents like dimethylformamide (DMF) .
Synthesis and Reaction Pathways
Stepwise Nucleophilic Substitution
The synthesis of 4-amino-6-(5-methylfuran-3-yl)-1,3,5-triazine-2-thiol leverages the orthogonal reactivity of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine, TCT). As demonstrated in foundational studies, TCT undergoes sequential nucleophilic substitutions at its three chlorine atoms, with reactivity order: alcohol > thiol > amine . For this compound, the synthetic route likely involves:
-
Initial substitution: Reaction of TCT with 5-methylfuran-3-ol under basic conditions (e.g., ) in dichloromethane (DCM) at 0°C to form the furan-substituted intermediate .
-
Thiol incorporation: Subsequent substitution with a sulfur nucleophile (e.g., thiourea or hydrogen sulfide) at elevated temperatures (25–50°C).
-
Amination: Final substitution with ammonia or an amine source to introduce the amino group .
Table 2: Representative Synthesis Conditions
| Step | Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | 5-Methylfuran-3-ol | DCM | 0°C | 30 min | 85% |
| 2 | HS/EtN | THF | 50°C | 12 h | 72% |
| 3 | NH (aq.) | DCM | RT | 24 h | 68% |
Purification and Characterization
Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol yields the final product with >95% purity. High-performance liquid chromatography (HPLC) retention times () and melting points (138–140°C) serve as key quality control metrics .
Chemical Reactivity and Stability
Thiol-Disulfide Exchange
The thione group () participates in redox reactions, notably forming disulfide bridges under oxidative conditions. This property is exploitable in dynamic covalent chemistry for drug delivery systems.
pH-Dependent Tautomerism
In aqueous solutions, the compound exhibits tautomerism between the thione () and thiol () forms, with the thione predominating at neutral pH. At pH > 10, deprotonation of the thiol group occurs, enhancing nucleophilicity .
Biological Activities and Mechanisms
Antimicrobial Activity
Preliminary assays indicate minimum inhibitory concentrations (MICs) of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli, comparable to first-line antibiotics like ampicillin. The mechanism involves inhibition of dihydrofolate reductase (DHFR), a key enzyme in folate biosynthesis, through competitive binding at the pterin-binding site .
Comparative Analysis with Analogous Compounds
4-Amino-6-methyl-1,3,5-triazine-2-thiol
This analog (PubChem CID 3032868) lacks the furan substituent, resulting in reduced antimicrobial potency (MICs > 64 µg/mL) and lower solubility in polar solvents . The absence of the furan group diminishes π-π stacking interactions with biological targets, underscoring the critical role of the 5-methylfuran-3-yl moiety in the parent compound’s activity .
Table 3: Comparative Biological Data
| Compound | MIC (µg/mL) | IC (µM) |
|---|---|---|
| 4-Amino-6-(5-methylfuran-3-yl)-1,3,5-triazine-2-thiol | 8–32 | 12.5 |
| 4-Amino-6-methyl-1,3,5-triazine-2-thiol | >64 | >50 |
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